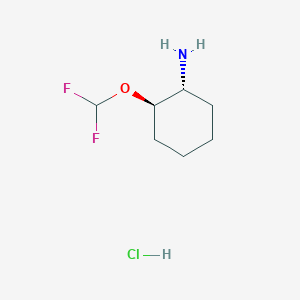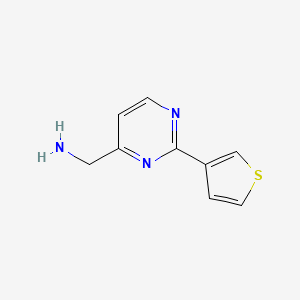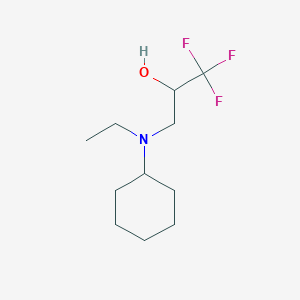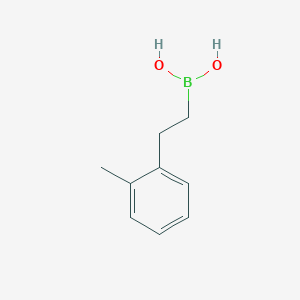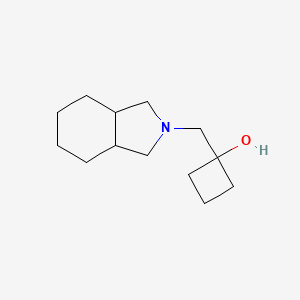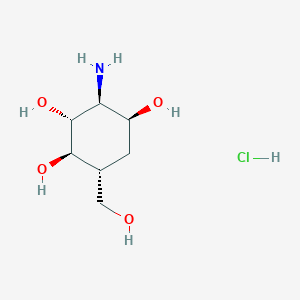
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Various functional groups are introduced through a series of reactions, including hydroxylation and amination.
Stereochemical Control: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration of the final product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized cyclohexane compounds.
科学的研究の応用
Chemistry
In chemistry, (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and to develop inhibitors for specific enzymes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Similar Compounds
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol: The non-hydrochloride form of the compound.
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol acetate: An acetate derivative with different solubility and stability properties.
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol phosphate: A phosphate derivative used in different biochemical applications.
Uniqueness
The hydrochloride form of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in medicinal chemistry and pharmaceutical development. Its specific stereochemistry also sets it apart from other similar compounds, providing distinct biological and chemical properties.
This detailed article provides a comprehensive overview of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H16ClNO4 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
(1R,2R,3S,4S,6R)-3-amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c8-5-4(10)1-3(2-9)6(11)7(5)12;/h3-7,9-12H,1-2,8H2;1H/t3-,4+,5+,6-,7-;/m1./s1 |
InChIキー |
KQCOGXQHMNFELX-VXCSLAOGSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)N)O)O)CO.Cl |
正規SMILES |
C1C(C(C(C(C1O)N)O)O)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)


![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)
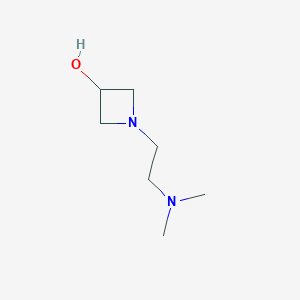

![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
